molecular formula C21H33N3O9 B078626 Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine CAS No. 13318-19-9

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Katalognummer B078626
CAS-Nummer: 13318-19-9
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: HIILPLVHMVHXHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine, also known as HHTT, is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of several chemical reagents. In

Wirkmechanismus

The mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is not fully understood. However, it is believed that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine interacts with cell membranes and alters their permeability. This alteration in membrane permeability can lead to changes in cellular function and can be exploited for various research applications.

Biochemische Und Physiologische Effekte

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal toxicity and excellent biocompatibility. In vitro studies have shown that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine does not affect cell viability or proliferation. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal immunogenicity and does not elicit an immune response in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its excellent biocompatibility and low toxicity. This makes it an ideal candidate for various research applications, including drug delivery and medical imaging. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine. One potential area of research is the development of new drug delivery systems using Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine as a carrier. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could be used as a contrast agent for various medical imaging modalities. Finally, further studies are needed to fully understand the mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine and its potential applications in various research fields.
Conclusion:
In conclusion, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of several chemical reagents. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has excellent biocompatibility and low toxicity, which makes it an ideal candidate for various research applications. Future research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could lead to the development of new drug delivery systems, medical imaging modalities, and a better understanding of its mechanism of action.

Synthesemethoden

The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of 1,3,5-tris(2-hydroxyethyl)cyanuric acid with epichlorohydrin to form a mono-epoxide intermediate. This intermediate is then reacted with 3-(oxiranylmethoxy)-1-propanol and sodium hydroxide to form the di-epoxide intermediate. Finally, the di-epoxide intermediate is reacted with 3-(oxiranylmethoxy)-1-oxopropylamine and sodium hydroxide to form Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine.

Wissenschaftliche Forschungsanwendungen

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is in the field of drug delivery. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have excellent biocompatibility and can be used as a carrier for various drugs and therapeutic agents. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been studied for its potential use as a contrast agent in medical imaging.

Eigenschaften

CAS-Nummer

13318-19-9

Produktname

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Molekularformel

C21H33N3O9

Molekulargewicht

471.5 g/mol

IUPAC-Name

1-[3,5-bis[3-(oxiran-2-ylmethoxy)propanoyl]-1,3,5-triazinan-1-yl]-3-(oxiran-2-ylmethoxy)propan-1-one

InChI

InChI=1S/C21H33N3O9/c25-19(1-4-28-7-16-10-31-16)22-13-23(20(26)2-5-29-8-17-11-32-17)15-24(14-22)21(27)3-6-30-9-18-12-33-18/h16-18H,1-15H2

InChI-Schlüssel

HIILPLVHMVHXHX-UHFFFAOYSA-N

SMILES

C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4

Kanonische SMILES

C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4

Andere CAS-Nummern

13318-19-9

Synonyme

hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.